Evidence Item 1: Protecting Group Orthogonality – Boc Acid Lability vs. Cbz Hydrogenolytic Cleavage Defines Synthetic Route Compatibility
The (S)-Boc carbamate is cleaved under mild acidic conditions (50% TFA/CH2Cl2, 25 °C, 30–60 min) [1], whereas the Cbz analog requires catalytic hydrogenolysis (H2, Pd/C, EtOH, 25 °C, 1–6 h) or strongly acidic HBr/AcOH (1.2–3.3 M, 0–25 °C) . These two deprotection manifolds are fully orthogonal, enabling the Boc intermediate to be deprotected selectively in the presence of Cbz-protected fragments during the convergent assembly of oprozomib. The Cbz analog cannot be deprotected without also reducing the enone double bond (a known side reaction during catalytic hydrogenation), potentially destroying the critical epoxidation handle [2].
| Evidence Dimension | Deprotection condition selectivity and compatibility with enone functionality |
|---|---|
| Target Compound Data | Boc: 50% TFA/CH2Cl2, 25 °C, 30–60 min; no reduction of enone |
| Comparator Or Baseline | Cbz analog: H2/Pd(C), EtOH, 25 °C, 1–6 h OR HBr/AcOH (1.2–3.3 M); risk of enone hydrogenation |
| Quantified Difference | Orthogonal deprotection mechanisms; Boc avoids catalytic hydrogenation entirely |
| Conditions | Standard solution-phase peptide protecting group chemistry as documented in review literature [1][2] |
Why This Matters
The Boc compound enables sequential, chemoselective deprotection in multi-fragment oprozomib assembly without destroying the enone warhead essential for downstream epoxyketone formation—a synthetic requirement that the Cbz analog cannot fulfill.
- [1] Chemhui. N-tert-Butoxycarbonyl Deprotection (Boc removal with TFA). 2019. View Source
- [2] Zhou, H.-J. et al. J. Med. Chem. 2009, 52, 3028–3038. (Describes the epoxyketone pharmacophore requiring intact enone for epoxidation.) View Source
